Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Duloxetine EP Impurity F is used in Duloxetine impurity profiling . This is done as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Duloxetine and its related formulations .

- The methods of application involve using Duloxetine EP Impurity F as a reference standard in laboratory tests . These tests are specifically prescribed in the European Pharmacopoeia .

- The outcomes of these tests ensure the quality and safety of the drug Duloxetine and its related formulations .

- Duloxetine EP Impurity F is used in the development and research of Duloxetine, a dual serotonin/norepinephrine reuptake inhibitor (SNRI), widely used clinically as an antidepressant and anxiolytic .

- The methods of application involve using Duloxetine EP Impurity F in various laboratory tests and assays . For example, it is used to prepare system suitability solution during the assay of Duloxetine Delayed-Release Capsules by using liquid chromatography in conjunction with a UV detector .

- The outcomes of these tests and assays contribute to the development and improvement of Duloxetine and its related drugs .

Pharmaceutical Quality Testing

Drug Development and Research

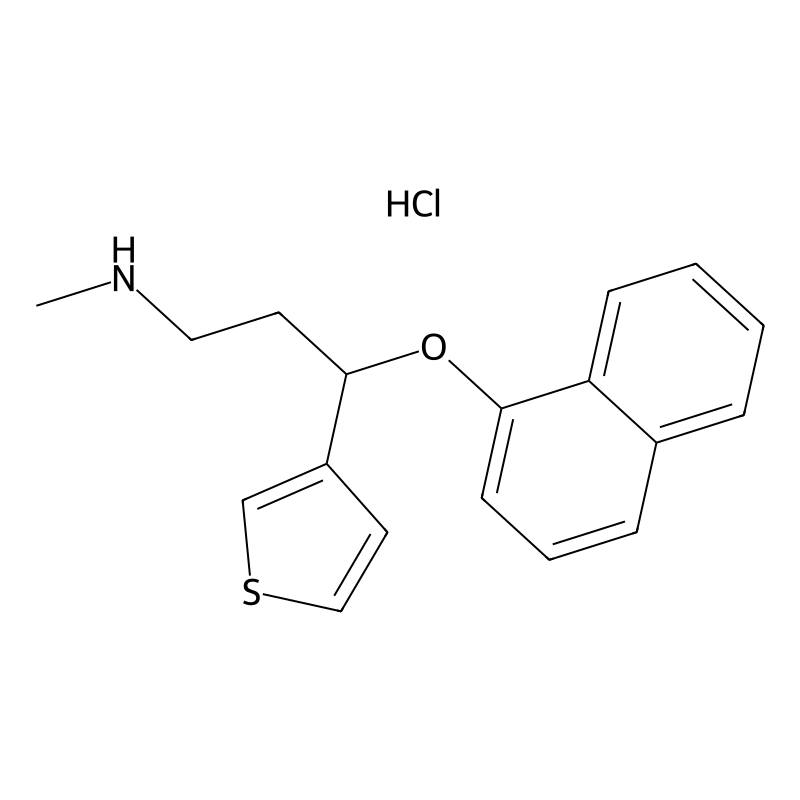

Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl Hydrochloride, is a chemical compound with the molecular formula and a CAS number of 1104890-90-5. It is categorized as an impurity of Duloxetine hydrochloride, a medication primarily used for the treatment of major depressive disorder and generalized anxiety disorder. The compound is characterized by its structural features, which include a thiophene ring and a naphthalene moiety, contributing to its unique chemical properties .

Duloxetine EP Impurity F is not an intended therapeutic agent, and its mechanism of action is not well-characterized. Due to its structural similarity to Duloxetine, it might weakly inhibit the reuptake of serotonin and norepinephrine, similar to the parent compound. However, the presence of the acetyl group could potentially hinder its ability to interact with the neurotransmitter transporters compared to Duloxetine [].

The synthesis of Duloxetine EP Impurity F can be achieved through various methods:

- Acetylation of Thiophene Derivatives: This method involves the reaction of thiophene compounds with acetylating agents under controlled conditions.

- Side Reactions During Duloxetine Synthesis: As noted in patents related to Duloxetine hydrochloride production, impurities can form due to incomplete reactions or by-products from other synthetic steps .

These methods highlight the importance of optimizing synthetic routes to minimize the formation of undesirable impurities.

Duloxetine EP Impurity F primarily serves as a reference standard in analytical chemistry and pharmaceutical development. Its applications include:

- Quality Control: Used in testing and validating the purity of Duloxetine hydrochloride formulations.

- Research: Studied for understanding impurity profiles and their impact on drug efficacy and safety.

Regulatory agencies often require the identification and quantification of such impurities to ensure drug safety .

Duloxetine EP Impurity F shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| Duloxetine Hydrochloride | Contains naphthalene and thiophene rings | Primary therapeutic agent for depression/anxiety |

| Desvenlafaxine | Similar SNRI class; different chemical structure | Active metabolite of venlafaxine |

| Venlafaxine | SNRI with phenethylamine structure | Predecessor to Duloxetine; different efficacy |

| Fluoxetine | Selective serotonin reuptake inhibitor | Different mechanism; primarily targets serotonin |

Duloxetine EP Impurity F is unique due to its specific structural characteristics that arise from acetylation processes, distinguishing it from other compounds within the same pharmacological class .

Industrial Synthesis Routes Generating 3-Acetyl Impurity

Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl Hydrochloride, is a significant impurity identified during the industrial synthesis of duloxetine hydrochloride [1]. This impurity is chemically characterized as (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride, with a molecular formula of C18H19NOS·HCl and a molecular weight of 333.88 g/mol [5]. The formation of this impurity primarily occurs due to the presence of 3-acetylthiophene as a contaminant in the starting material 2-acetylthiophene [3].

The industrial synthesis of duloxetine typically follows a multi-step process that begins with the Friedel-Crafts acylation of thiophene [15]. During this reaction, thiophene undergoes electrophilic aromatic substitution with 3-chloropropionyl chloride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) or tin chloride (SnCl4) [16]. While the desired reaction targets the 2-position of the thiophene ring, competitive acetylation at the 3-position can occur, leading to the formation of 3-acetylthiophene as an impurity [22].

The subsequent steps in the synthesis pathway involve:

- Reaction of 1-(thiophen-2-yl)ethanone with dimethylamine hydrochloride in the presence of paraformaldehyde to form the corresponding dimethylamino ketone intermediate [14] [3].

- Reduction of this intermediate using alkali metal borohydrides to produce the alcohol derivative [14].

- Resolution of the racemic mixture using chiral acids to obtain the (S)-enantiomer [14] [15].

- Reaction with 1-fluoronaphthalene in the presence of an alkali base to form the ether linkage [16].

- Demethylation to produce the N-methyl derivative, followed by salt formation with hydrochloride [14] [16].

Throughout these steps, if 3-acetylthiophene is present in the starting material, it follows a parallel reaction pathway, ultimately leading to the formation of Duloxetine EP Impurity F [3]. The table below summarizes the key intermediates formed during the synthesis:

| Synthesis Step | Desired Product | Potential Impurity Precursor |

|---|---|---|

| Friedel-Crafts acylation | 2-acetylthiophene | 3-acetylthiophene |

| Mannich reaction | 3-dimethylamino-1-(2-thienyl)-1-propanone | 3-dimethylamino-1-(3-thienyl)-1-propanone |

| Reduction | (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol | (S)-3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol |

| Ether formation | N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine | N,N-dimethyl-3-(1-naphthyloxy)-3-(3-thienyl)propylamine |

| Demethylation | Duloxetine | Duloxetine 3-Thiophene Isomer |

The formation of Duloxetine EP Impurity F is thus intrinsically linked to the regioselectivity challenges in the initial Friedel-Crafts acylation step and the subsequent carry-through of the 3-substituted thiophene derivatives throughout the synthesis process [3] [22].

Critical Process Parameters Influencing Impurity Formation

Several critical process parameters significantly influence the formation of Duloxetine EP Impurity F during the industrial synthesis of duloxetine hydrochloride [18]. These parameters must be carefully controlled to minimize impurity formation and ensure the quality of the final product [11].

The Friedel-Crafts acylation of thiophene represents a crucial step where the 3-acetyl impurity can be introduced [22]. Research has identified the following critical parameters affecting the regioselectivity of this reaction:

Temperature: Higher reaction temperatures (above 333K) accelerate the acetylation reaction but may reduce selectivity for the 2-position [22]. Studies have shown that at 353K, complete conversion of thiophene occurs within 30 minutes, but with potentially increased formation of the 3-acetyl derivative [22].

Catalyst Type and Concentration: The choice of Lewis acid catalyst significantly impacts the regioselectivity of the acetylation reaction [22]. Solid acid catalysts such as HZSM-5 and Hβ zeolites have demonstrated improved selectivity for 2-acetylthiophene compared to traditional liquid Lewis acids [22]. The catalyst concentration, typically 3-4% by weight, also affects the reaction rate and selectivity [22].

Reactant Ratio: The molar ratio of thiophene to acylating agent influences both reaction rate and selectivity [22]. A ratio of 1:3 (thiophene:acetic anhydride) has been found optimal for maximizing yield while minimizing side reactions [22].

Reaction Time: Extended reaction times can lead to increased formation of impurities through secondary reactions [22]. Optimal reaction times must be established to achieve complete conversion of the starting material while minimizing impurity formation [18].

Stirring Rate: Efficient mixing ensures uniform distribution of reactants and catalyst, preventing localized concentration gradients that could promote side reactions [18]. Inadequate stirring can lead to "hot spots" where undesired reactions are favored [18].

The table below summarizes the effect of various process parameters on the formation of 3-acetylthiophene impurity:

| Process Parameter | Optimal Range | Effect on 3-Acetyl Impurity Formation |

|---|---|---|

| Temperature | 333-353K | Higher temperatures increase reaction rate but may reduce selectivity |

| Catalyst concentration | 3-4 wt% | Higher concentrations accelerate reaction but may reduce selectivity |

| Thiophene:acylating agent ratio | 1:3 | Higher ratios of acylating agent increase conversion but may reduce selectivity |

| Reaction time | 30-120 min (temperature dependent) | Extended times increase impurity formation |

| Stirring rate | Medium to high | Inadequate mixing promotes impurity formation |

In subsequent synthesis steps, additional critical parameters include:

pH Control: The pH during the Mannich reaction and demethylation steps significantly affects the reaction pathway and potential impurity formation [11] [18].

Reduction Conditions: The choice of reducing agent, temperature, and reaction time during the reduction of the ketone intermediate impacts the stereoselectivity and potential formation of impurities [14] [15].

Purification Efficiency: The effectiveness of purification steps, particularly crystallization processes, is critical for removing the 3-acetyl impurity before it progresses through the synthesis [3] [18].

Careful monitoring and control of these critical process parameters are essential for minimizing the formation of Duloxetine EP Impurity F in the final product [18].

Byproduct Formation During O-Methylation and Amine Protection Steps

The O-methylation and amine protection steps in duloxetine synthesis represent critical points where specific byproducts, including Duloxetine EP Impurity F, can form through various reaction pathways [7] [12]. These steps are particularly susceptible to side reactions that contribute to impurity profiles in the final product [4].

During the synthesis of duloxetine, amine protection is typically achieved using carbamate-forming reagents such as allyl chloroformate [7]. This protection step is necessary to prevent undesired reactions at the amine functionality during subsequent transformations [7]. The protected intermediate undergoes various reactions, including O-methylation, before the protecting group is removed in later stages [7] [12].

The O-methylation step typically involves the reaction of a hydroxyl intermediate with a methylating agent in the presence of a base [12]. This step is particularly prone to side reactions when the 3-thiophene isomer is present as an impurity in the reaction mixture [12]. The methylation can occur at different positions, leading to the formation of various byproducts, including 5-hydroxy-6-methoxy derivatives [12].

Several key byproducts have been identified during these steps:

5-Hydroxy-6-methoxy derivatives: These form when hydroxylation occurs at multiple positions on the aromatic rings, followed by selective O-methylation [12]. The glucuronide conjugate of 5-hydroxy-6-methoxy duloxetine (M6) has been identified as a significant metabolite and potential process-related impurity [12].

Dihydrodiol derivatives: These form through oxidation reactions during the synthesis process, particularly when the thiophene ring undergoes oxidation [12]. The glucuronide conjugate of dihydrodiol duloxetine (M12) represents another important byproduct [12].

N-acetylated byproducts: During amine deprotection steps, incomplete removal of protecting groups or reaction with acetylating agents can lead to N-acetylated impurities [4] [7].

The formation of these byproducts is influenced by several factors:

Base strength and concentration: Stronger bases can promote side reactions, including elimination and rearrangement processes [4].

Solvent effects: Protic solvents can facilitate nucleophilic substitution reactions, while aprotic solvents may favor elimination pathways [4] [18].

Temperature and reaction time: Higher temperatures and extended reaction times typically increase the formation of byproducts through competing reaction pathways [18] [22].

Presence of oxygen and moisture: These can promote oxidation reactions, particularly affecting the thiophene ring and leading to hydroxylated derivatives [10] [12].

The table below summarizes the major byproducts formed during O-methylation and amine protection steps:

| Reaction Step | Major Byproducts | Formation Mechanism |

|---|---|---|

| Amine protection | N-acetylated derivatives | Reaction with acetylating agents or incomplete deprotection |

| O-methylation | 5-hydroxy-6-methoxy derivatives | Hydroxylation followed by selective methylation |

| Oxidative side reactions | Dihydrodiol derivatives | Oxidation of thiophene ring followed by hydration |

| Deprotection | Succinamide/phthalamide impurities | Reaction with polymer degradation products |

Understanding these byproduct formation mechanisms is crucial for developing effective control strategies to minimize the presence of Duloxetine EP Impurity F in the final product [4] [23].

Mechanistic Studies of Thiophene Ring Isomerization

The isomerization of the thiophene ring represents a critical aspect in understanding the formation of Duloxetine EP Impurity F [10] [13]. This process involves the conversion between 2-substituted and 3-substituted thiophene derivatives, which can occur under various reaction conditions encountered during duloxetine synthesis [13].

Mechanistic studies have revealed several pathways through which thiophene ring isomerization can occur:

Photochemical Isomerization: Under photochemical conditions, thiophene derivatives can undergo isomerization through the formation of Dewar thiophene intermediates [13]. This process begins with the excitation of the thiophene ring to its first excited singlet state, followed by conversion to the corresponding Dewar isomer [13]. The Dewar intermediate can then undergo further isomerization to yield the thermodynamically more stable isomer [13]. This mechanism does not involve biradical intermediates but rather proceeds through a concerted process [13].

Acid-Catalyzed Isomerization: In strongly acidic environments, thiophene can undergo protonation followed by rearrangement of the π-electron system [10]. This process can lead to the migration of substituents from the 2-position to the 3-position or vice versa [10]. The mechanism involves the formation of a protonated intermediate, which can undergo nucleophilic attack and subsequent rearrangement [10].

Oxidative Isomerization: Oxidation of the thiophene ring can lead to the formation of thiophene S-oxide intermediates, which are highly reactive and can undergo various transformations, including isomerization [10]. The oxidation can be mediated by peracids or other oxidizing agents present in the reaction mixture [10]. The thiophene S-oxide can undergo ring opening and reclosure, resulting in the migration of substituents [10].

Thermal Isomerization: At elevated temperatures, thiophene derivatives can undergo thermal rearrangement through a series of bond-breaking and bond-forming steps [13]. This process typically requires high activation energy and is less common under standard reaction conditions [13].

The table below summarizes the key mechanistic pathways for thiophene ring isomerization:

| Isomerization Pathway | Key Intermediates | Reaction Conditions | Relevance to Duloxetine EP Impurity F Formation |

|---|---|---|---|

| Photochemical | Dewar thiophene | UV irradiation | Potential pathway during synthesis if exposed to light |

| Acid-catalyzed | Protonated thiophene | Strong acidic conditions | Relevant during Friedel-Crafts acylation and other acid-catalyzed steps |

| Oxidative | Thiophene S-oxide | Presence of oxidizing agents | Important during oxidative workup procedures |

| Thermal | High-energy transition states | Elevated temperatures | Possible during high-temperature reaction steps |

Research has shown that the acid-catalyzed pathway is particularly relevant to the formation of Duloxetine EP Impurity F during industrial synthesis [10] [22]. During the Friedel-Crafts acylation step, the strong Lewis acids used as catalysts can promote the isomerization of thiophene derivatives [22]. Additionally, the presence of protic acids during workup procedures can further facilitate this process [10].

The oxidative pathway also plays a significant role, especially during the hydroxylation of the thiophene ring [10]. Studies have demonstrated that thiophene can undergo aromatic hydroxylation through acid-catalyzed peracid oxidation, involving the formation of thiophene 2,3-epoxide as a highly reactive intermediate [10]. This intermediate can undergo heterolytic ring opening and subsequent 1,2-hydride shift, leading to various isomerized products [10].

Stability-indicating reverse phase high performance liquid chromatography methods coupled with photodiode array detection represent the cornerstone analytical approach for the identification and quantification of Duloxetine EP Impurity F (Duloxetine 3-Acetyl) hydrochloride. These methodologies have been extensively developed and validated to ensure comprehensive impurity profiling and degradation product analysis in pharmaceutical matrices [1] [2] [3] [4].

The development of stability-indicating reverse phase high performance liquid chromatography methods requires careful optimization of chromatographic conditions to achieve adequate resolution between Duloxetine EP Impurity F and the parent compound, as well as other related substances. The YMC Pack C8 column (250 × 4.6 mm, 5 μm) has demonstrated superior performance for the separation of duloxetine and its impurities, including Duloxetine EP Impurity F [1]. The mobile phase composition consists of a gradient system utilizing 0.01 M sodium dihydrogen orthophosphate buffer containing 1.0 g of 1-heptane sulfonic acid sodium salt per 1000 mL of water, with the pH adjusted to 3.0 ± 0.1 using orthophosphoric acid (solvent A), and acetonitrile (solvent B). The flow rate is maintained at 1.0 mL/min with detection wavelength at 217 nm [1].

Alternative chromatographic systems have employed Phenomenex C18 columns (250 × 4.6 mm, 5 μm) with acetonitrile-methanol-0.032 M ammonium acetate buffer (55:5:40, v/v/v) as the mobile phase, achieving quantification with photodiode array detection at 290 nm [2]. The retention time for duloxetine under these conditions is approximately 3.99 minutes, with related impurities eluting at different retention times to ensure baseline separation [2].

The photodiode array detection system provides several advantages for impurity analysis, including the ability to monitor multiple wavelengths simultaneously and confirm peak purity through spectral comparison. The wavelength selection is critical for optimal sensitivity and selectivity. Studies have demonstrated that detection at 217 nm, 231 nm, and 290 nm provides excellent sensitivity for duloxetine and its related substances [1] [2] [5] [3]. The photodiode array detector also enables the generation of three-dimensional chromatograms and spectral libraries for unknown impurity identification.

Validation parameters for stability-indicating reverse phase high performance liquid chromatography methods demonstrate excellent analytical performance. Linearity studies typically show correlation coefficients of 0.998 or greater over the concentration range from the limit of quantification to 150% of the specification level [1] [3]. The limit of detection for Duloxetine EP Impurity F ranges from 0.01% to 0.02%, while the limit of quantification ranges from 0.013% to 0.04% [1] [3]. Precision studies, conducted at the limit of quantification level, show relative standard deviation values below 2.3% for six replicate injections [1].

Forced degradation studies are an integral component of stability-indicating method development. Duloxetine hydrochloride demonstrates susceptibility to acidic and oxidative stress conditions, generating multiple degradation products that must be resolved from Duloxetine EP Impurity F [1] [2] [3]. Under acidic hydrolysis conditions (0.1 N hydrochloric acid), duloxetine shows complete degradation with formation of degradation products eluting at retention times of 2.49, 3.04, 3.77, and 7.21 minutes [3]. The compound remains stable under basic hydrolysis, thermal stress, and photolytic conditions [3].

The specificity of stability-indicating reverse phase high performance liquid chromatography methods is confirmed through peak purity analysis using photodiode array detection. The chromatographic peak purity tool demonstrates that all peaks are spectrally pure, confirming the absence of co-eluting impurities and establishing the specificity and stability-indicating nature of the method [1]. Resolution between critical peak pairs consistently exceeds 2.0, meeting regulatory requirements for pharmaceutical analysis [1] [3].

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Protocols for Trace-Level Impurity Profiling

Ultra performance liquid chromatography-tandem mass spectrometry protocols have emerged as the most sensitive and selective analytical technique for trace-level quantification of Duloxetine EP Impurity F and related nitrosamine impurities. These methodologies provide unparalleled sensitivity, enabling detection and quantification at nanogram per milliliter levels, which is essential for pharmaceutical impurity analysis and regulatory compliance [6] [7] [8] [9].

The ultra performance liquid chromatography system utilizes sub-2-micron particle size columns to achieve enhanced separation efficiency and reduced analysis time. The Zorbax XDB C18 column (50 mm × 2.1 mm, 1.8 μm) has proven optimal for the separation of duloxetine and its related substances, including Duloxetine EP Impurity F [10]. The mobile phase composition consists of 0.01 M potassium dihydrogen phosphate buffer (pH 4.0), tetrahydrofuran, and methanol in the ratio 67:23:10 (v/v/v) for mobile phase A, and 0.01 M potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile in the ratio 60:40 (v/v) for mobile phase B [10]. The flow rate is maintained at 0.6 mL/min with detection at 236 nm for ultraviolet detection [10].

Tandem mass spectrometry detection employs electrospray ionization in positive mode with multiple reaction monitoring for enhanced selectivity and sensitivity. The molecular ion of Duloxetine EP Impurity F ([M+H]+) is observed at m/z 298, with characteristic fragment ions at m/z 154 and m/z 183 [7] [11]. The fragmentation pattern involves the loss of the 1-naphthol group (144 mass units), consistent with the structural characteristics of duloxetine and its related compounds [11]. When ammonium-containing mobile phase additives are used, the ammonium adduct [M+NH4]+ is observed at m/z 344 [7] [11].

For nitrosamine-related impurity analysis, specific ultra performance liquid chromatography-tandem mass spectrometry methods have been developed for N-nitroso duloxetine quantification. The method utilizes a C18 column with gradient elution using acetonitrile and water containing 0.1% formic acid [7]. The molecular ion of N-nitroso duloxetine is detected at m/z 327 ([M+H]+) with fragment ions at m/z 183 and m/z 123 [7] [11]. The multiple reaction monitoring transitions 327 → 183 and 327 → 123 provide excellent selectivity for nitrosamine impurity detection [7] [11].

Validation parameters for ultra performance liquid chromatography-tandem mass spectrometry methods demonstrate exceptional analytical performance. The calibration range for N-nitroso duloxetine quantification extends from 0.075 to 3.75 ng/mL in terms of concentration in the dilution solvent for duloxetine active pharmaceutical ingredient and capsules, and 0.075 to 1.875 ng/mL for duloxetine tablets [7]. The correlation coefficient is 1.000, indicating excellent linearity over the specified range [7]. Recovery rates range from 82.5% to 91.6% for active pharmaceutical ingredient, 91.0% to 113.4% for capsules, and 70.6% to 109.1% for tablets [7].

The limit of detection and limit of quantification for ultra performance liquid chromatography-tandem mass spectrometry methods are significantly lower than conventional high performance liquid chromatography methods. For N-nitroso duloxetine, the limit of quantification is 0.075 ng/mL, enabling detection of nitrosamine impurities at levels well below regulatory acceptable intake limits [7]. The repeatability for the method shows relative standard deviation values of 6.9% for active pharmaceutical ingredient, 10.9% for capsules, and 21.6% for tablets (n=9) [7].

Sample preparation for ultra performance liquid chromatography-tandem mass spectrometry analysis involves simple extraction procedures using methanol to dissolve the sample matrix. Liquid-liquid extraction using hexane and solid-phase extraction using Oasis HLB cartridges have been evaluated, but direct methanol extraction provides optimal recovery and stability for the analytes [7] [8]. The extraction procedure is optimized to minimize matrix effects while maintaining analyte stability throughout the analysis [7].

Method robustness is demonstrated through evaluation of critical method parameters including column temperature, flow rate variations, and mobile phase composition changes. The ultra performance liquid chromatography-tandem mass spectrometry method maintains consistent performance across these parameter variations, confirming its suitability for routine pharmaceutical analysis [7]. Sample solution stability studies demonstrate that prepared samples remain stable for up to 7 days under appropriate storage conditions [7].

Chiral Separation Techniques for Enantiomeric Purity Assessment

Chiral separation techniques for enantiomeric purity assessment of Duloxetine EP Impurity F represent a critical analytical requirement due to the chiral nature of the compound and the significant pharmacological differences between enantiomers. Duloxetine is administered as the (S)-enantiomer, making the control of enantiomeric purity essential for pharmaceutical quality assurance [12] [13] [14] [15].

Direct chiral high performance liquid chromatography methods utilizing polysaccharide-based chiral stationary phases have demonstrated excellent enantioseparation capabilities for duloxetine and its related compounds. The Chiralpak AD-H column, based on amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, provides optimal chiral recognition for Duloxetine EP Impurity F [14] [15]. The mobile phase consists of n-hexane, ethanol, and diethylamine in the ratio 80:20:0.2 (v/v/v) at a flow rate of 1.0 mL/min [14] [15]. The presence of diethylamine in the mobile phase plays a crucial role in enhancing chromatographic efficiency and resolution between the enantiomers [14] [15].

The resolution between the enantiomers of Duloxetine EP Impurity F is consistently greater than 2.8 under optimized chromatographic conditions, exceeding regulatory requirements for enantiomeric purity determination [14] [15]. The elution order typically shows the (R)-enantiomer eluting before the (S)-enantiomer, with baseline separation achieved within the analysis time [14] [15]. Detection is performed using ultraviolet detection at wavelengths between 254 nm and 290 nm, depending on the specific method requirements [14] [15].

Alternative chiral separation approaches utilize derivatization strategies to convert enantiomers into diastereomers, which can be separated on conventional reverse phase columns. A novel chiral derivatizing reagent, isatinyl-(S)-naproxen amide, has been synthesized and applied for duloxetine enantiomeric purity determination [13]. The derivatization reaction is conducted under microwave irradiation to accelerate the reaction kinetics and improve reproducibility [13]. The resulting diastereomeric derivatives are separated using reverse phase high performance liquid chromatography on a C18 column with acetonitrile and triethylammonium phosphate buffer (9 mM, pH 4) as the mobile phase [13].

Validation parameters for chiral separation methods demonstrate excellent analytical performance for enantiomeric purity assessment. The calibration curve for the (R)-enantiomer shows linearity over the concentration range of 750 ng/mL (limit of quantification) to 7500 ng/mL with correlation coefficients exceeding 0.999 [14] [15]. The limit of detection and limit of quantification for the (R)-enantiomer are 250 ng/mL and 750 ng/mL, respectively [14] [15]. These sensitivity levels are adequate for detecting enantiomeric impurities at levels below 0.1%, which is typically required for pharmaceutical analysis [14] [15].

Accuracy studies demonstrate excellent recovery of the (R)-enantiomer in bulk drug samples, ranging from 98.3% to 101.05% [14] [15]. Precision studies show relative standard deviation values below 2.0% for six replicate injections at various concentration levels [14] [15]. The method robustness is confirmed through deliberate variation of critical parameters including flow rate, column temperature, and mobile phase composition [14] [15].

Capillary electrophoresis methods have also been developed for chiral separation of duloxetine using cyclodextrin-based chiral selectors. Hydroxypropyl-β-cyclodextrin has been employed as a chiral selector in the background electrolyte, providing enantioseparation through formation of inclusion complexes with different stability constants for each enantiomer [12] [16]. The separation is typically performed in phosphate buffer systems with pH optimization to achieve optimal resolution and migration times [16].

The pharmaceutical significance of enantiomeric purity assessment is highlighted by studies showing that commercial duloxetine formulations may contain unacceptable levels of the (R)-enantiomer. Analysis of marketed formulations using validated chiral methods has revealed (R)-enantiomer levels ranging from 2.71% to 5.42%, which exceeds typical pharmaceutical specifications [13]. This finding emphasizes the importance of implementing robust chiral analytical methods for quality control of duloxetine and its related compounds [13].

Spectroscopic Characterization Using Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and X-Ray Diffraction

Spectroscopic characterization of Duloxetine EP Impurity F using fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction provides comprehensive structural information essential for impurity identification, confirmation, and polymorphic analysis in pharmaceutical development and quality control [17] [18] [19] [20].

Fourier transform infrared spectroscopy analysis of Duloxetine EP Impurity F reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The infrared spectrum exhibits strong absorption bands in the region 3000-2800 cm⁻¹ corresponding to C-H stretching vibrations of the aliphatic and aromatic carbon-hydrogen bonds [17]. The aromatic C=C stretching vibrations appear in the region 1600-1450 cm⁻¹, confirming the presence of the naphthalene and thiophene ring systems [17]. The C-N stretching vibrations of the secondary amine group are observed around 1200-1000 cm⁻¹ [17]. The out-of-plane bending vibrations of aromatic C-H bonds appear in the fingerprint region below 900 cm⁻¹, providing specific structural information for the naphthalene and thiophene substituents [17].

The fourier transform infrared spectroscopic data can be enhanced through chemometric techniques, particularly multivariate regression analysis, to improve impurity profiling capabilities in complex pharmaceutical matrices [21]. These computational approaches enable the extraction of meaningful information from overlapping spectral features and facilitate quantitative analysis when combined with appropriate calibration models [21]. The application of chemometrics significantly improves and simplifies quality control processes in pharmaceutical manufacturing by enabling more accurate monitoring of impurity levels [21].

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of Duloxetine EP Impurity F through detailed analysis of proton and carbon environments. ¹H nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons of the naphthalene ring system appearing in the region 7.0-8.5 ppm [17] [19]. The thiophene ring protons are observed as distinct multiplets around 6.8-7.4 ppm [17]. The aliphatic protons of the propylamine chain appear as complex multiplets in the region 2.5-4.0 ppm, with the α-proton to the ether linkage showing characteristic downfield shift due to the electron-withdrawing effect of the aromatic ether [17].

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of Duloxetine EP Impurity F. The aromatic carbons of the naphthalene and thiophene rings appear in the region 120-140 ppm, with specific chemical shifts characteristic of the substitution pattern [17] [19]. The aliphatic carbons of the propylamine chain appear in the region 20-60 ppm, with the carbon bearing the ether linkage showing characteristic downfield shift [17]. Variable temperature ¹³C solid-state nuclear magnetic resonance spectroscopy studies have revealed that all 18 carbon atoms can be observed under optimized conditions, with some carbons requiring elevated temperatures for detection due to conformational dynamics [19].

Solid-state ¹³C nuclear magnetic resonance spectroscopy using cross-polarization magic angle spinning techniques provides additional structural information relevant to polymorphic analysis. The solid-state spectra reveal differences in chemical shifts compared to solution-state spectra, reflecting the influence of crystal packing on molecular conformation [19]. These differences are particularly important for polymorphic characterization and quality control of pharmaceutical solids [19].

X-ray diffraction analysis provides definitive information about the crystalline structure and polymorphic forms of Duloxetine EP Impurity F. Powder X-ray diffraction patterns serve as unique crystalline "fingerprints" that enable identification of different polymorphic forms and detection of crystalline impurities [22] [23] [24]. The diffraction pattern consists of characteristic peaks at specific 2θ angles that correspond to the d-spacings of the crystal lattice planes [22] [24].

Modern powder X-ray diffraction instrumentation equipped with advanced detector systems can achieve detection limits for crystalline impurities as low as 0.07% to 0.1% (w/w), significantly below the commonly cited detection limit of 0.5-2% [23] [25]. The improved sensitivity is achieved through suppression of continuous radiation (Bremsstrahlung) and enhancement of the signal-to-noise ratio in the diffraction data [23]. Specialized optics, such as the BraggBrentanoHD configuration, provide excellent limits of detection by optimizing the X-ray optical path [23].

Quantitative X-ray diffraction analysis can be performed using various approaches including calibration curve methods, reference intensity ratio techniques, and direct derivation methods [26]. The direct derivation method represents a novel approach that requires only X-ray diffraction data and chemical formula information, eliminating the need for reference standards or crystallographic information files [26]. This method has demonstrated limits of quantification comparable to traditional calibration curve methods while offering simplified experimental procedures [26].

Polymorphic analysis of duloxetine compounds has revealed the existence of multiple crystalline forms, including solvates and unsolvated polymorphs [20]. Single-crystal X-ray diffraction studies have characterized the crystal structure of duloxetine hydrochloride and its acetone solvate, revealing important structural relationships and desolvation behavior [20]. The rapid desolvation from the acetone solvate to the stable unsolvated form has been investigated using combined diffraction, spectroscopic, and thermal analytical techniques [20].